1-Chloro-7-methoxyisoquinoline-6-carbonitrile

説明

Molecular Architecture and Stereochemical Features

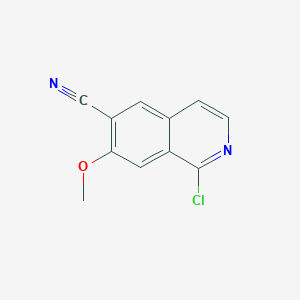

The molecular architecture of this compound is defined by its molecular formula C₁₁H₇ClN₂O, with a molecular weight of 218.64 daltons. The compound features a bicyclic isoquinoline framework consisting of a benzene ring fused to a pyridine ring, creating a rigid planar aromatic system that serves as the structural foundation for the three distinct substituents.

The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which precisely describes the substitution pattern around the isoquinoline core. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as N#CC1=CC2=C(C(Cl)=NC=C2)C=C1OC, which clearly delineates the connectivity and arrangement of atoms within the molecule.

The stereochemical features of this compound are characterized by the planar arrangement of the isoquinoline ring system, with the substituents positioned to minimize steric hindrance while maximizing electronic interactions. The International Chemical Identifier representation 1S/C11H7ClN2O/c1-15-10-5-9-7(4-8(10)6-13)2-3-14-11(9)12/h2-5H,1H3 provides a complete description of the molecular connectivity and hydrogen atom positions.

The compound exhibits significant electronic polarization due to the presence of the electron-withdrawing nitrile group and chlorine atom, balanced by the electron-donating methoxy substituent. This electronic distribution creates distinct regions of electrophilic and nucleophilic character within the molecule, influencing its reactivity patterns and intermolecular interactions. The calculated topological polar surface area of 45.91 square angstroms reflects the compound's moderate polarity, while the LogP value of 2.77 indicates favorable lipophilicity characteristics.

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of this compound reveals important insights into its solid-state structure and conformational preferences. The compound exists as a solid at room temperature with specific storage requirements of inert atmosphere conditions at 2-8°C, indicating its stability under controlled environmental conditions.

Conformational studies of related isoquinoline derivatives provide valuable context for understanding the structural behavior of this compound. Research on similar tetrahydroisoquinoline compounds has demonstrated that the six-membered heterocyclic ring systems prefer half-chair conformations with aromatic substituents adopting pseudo-equatorial positions to minimize steric interactions. These findings suggest that this compound likely maintains a planar aromatic system with minimal conformational flexibility due to the rigid bicyclic framework.

The International Chemical Identifier Key AKLXWVUWJVQCMG-UHFFFAOYSA-N serves as a unique structural identifier that encompasses the three-dimensional arrangement of atoms within the molecule. This standardized representation facilitates database searches and structural comparisons with related compounds in crystallographic databases.

Advanced analytical techniques employed in the characterization of this compound include nuclear magnetic resonance spectroscopy and mass spectrometry, which provide detailed information about the molecular structure and fragmentation patterns. The compound's solid physical form and stability characteristics make it suitable for various analytical methods that require precise structural determination.

Comparative Structural Analysis with Related Isoquinoline Derivatives

The structural comparison of this compound with related isoquinoline derivatives reveals important structure-activity relationships and synthetic accessibility patterns. A systematic analysis of structurally related compounds demonstrates the unique positioning of functional groups and their influence on molecular properties.

Isoquinoline-6-carbonitrile, the parent compound without additional substituents, has the molecular formula C₁₀H₆N₂ and molecular weight of 154.17 daltons. This comparison highlights the structural modifications introduced by the chlorine and methoxy substituents in this compound, which increase the molecular weight by 64.47 daltons and significantly alter the electronic properties.

| Compound | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |

|---|---|---|---|---|

| This compound | C₁₁H₇ClN₂O | 218.64 | Cl, OCH₃, CN | 1427393-40-5 |

| Isoquinoline-6-carbonitrile | C₁₀H₆N₂ | 154.17 | CN | 106778-42-1 |

| 7-Methylisoquinoline | C₁₀H₉N | 143.19 | CH₃ | 54004-38-5 |

| 7-Bromo-1-chloro-6-methoxyisoquinoline | C₁₀H₇BrClNO | 272.53 | Br, Cl, OCH₃ | 924271-35-2 |

7-Methylisoquinoline represents another important structural analog, featuring a methyl substituent at the 7-position instead of the methoxy group present in the target compound. The molecular formula C₁₀H₉N and molecular weight of 143.19 daltons demonstrate the structural simplicity compared to the more heavily substituted this compound. This comparison illustrates how the addition of heteroatom-containing functional groups significantly increases molecular complexity and potential for diverse chemical interactions.

The synthetic accessibility of these related compounds varies considerably based on their substitution patterns. Research indicates that 4-chloroquinoline-6-carbonitrile derivatives can be synthesized through systematic chemical transformations involving cyclization reactions and functional group modifications. The synthesis of this compound specifically involves multi-step procedures starting from appropriate precursors, with careful control of reaction conditions to achieve the desired substitution pattern.

7-Bromo-1-chloro-6-methoxyisoquinoline presents an interesting structural comparison, sharing the 1-chloro and 6-methoxy substituents but featuring a bromine atom at the 7-position instead of the methoxy group. This compound has a molecular formula C₁₀H₇BrClNO and molecular weight of 272.53 daltons, demonstrating how halogen substitution affects molecular properties while maintaining similar electronic characteristics.

特性

IUPAC Name |

1-chloro-7-methoxyisoquinoline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O/c1-15-10-5-9-7(4-8(10)6-13)2-3-14-11(9)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKLXWVUWJVQCMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CN=C(C2=C1)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Chloro-7-methoxyisoquinoline-6-carbonitrile (C11H7ClN2O) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the isoquinoline family, which is known for various pharmacological properties, including anticancer and anti-inflammatory effects. This article will explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C11H7ClN2O

- Molar Mass : 218.64 g/mol

- Purity : Typically around 95% in research applications.

Research indicates that this compound acts primarily as an inhibitor of interleukin receptor-associated kinase 4 (IRAK4). IRAK4 plays a crucial role in the signaling pathways of the immune system, particularly in the regulation of pro-inflammatory cytokines. Inhibition of IRAK4 may lead to reduced inflammation and potential therapeutic benefits in autoimmune diseases and certain cancers .

Antitumor Properties

This compound has shown promise in preclinical studies as an antitumor agent. The compound's ability to modulate immune responses and inhibit specific kinases involved in tumor progression suggests its potential utility in cancer therapy.

Antibacterial Activity

Preliminary studies suggest that this compound also exhibits antibacterial properties, making it a candidate for further investigation as an antimicrobial agent.

Inhibition of IRAK4

A study demonstrated that this compound effectively inhibits IRAK4 activity, leading to decreased levels of inflammatory cytokines in vitro. This inhibition is significant for conditions characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders .

Cancer Cell Line Studies

In vitro studies using various cancer cell lines have indicated that this compound can induce apoptosis and inhibit cell proliferation. For instance, tests on MCF-7 breast cancer cells showed notable anti-proliferative effects, suggesting that this compound could be developed into a therapeutic agent against breast cancer .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Methoxy group instead of hydroxyl | Potential antitumor properties |

| 7-Chloro-4-hydroxyquinoline-3-carbonitrile | Hydroxy and carbonitrile groups | Exhibits antibacterial activity |

| 1-Chloro-7-hydroxyisoquinoline-6-carbonitrile | Hydroxyl group | Notable IRAK4 inhibition |

This table illustrates how structural variations among isoquinoline derivatives can influence their biological activities and therapeutic potentials.

Future Directions

The promising biological activities of this compound warrant further exploration. Future research should focus on:

- In vivo studies to assess the pharmacokinetics and toxicity profiles.

- Mechanistic studies to fully elucidate its action on signaling pathways.

- Clinical trials to evaluate its efficacy in treating specific diseases.

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position Isomers

1-Chloro-6-methoxyisoquinoline (CAS 132997-77-4)

- Structure : Chlorine at position 1, methoxy at position 6.

- Molecular Formula: C₁₀H₈ClNO.

- Properties: Pale yellow to brown solid; moderate solubility in organic solvents (e.g., ethanol, dichloromethane).

- Applications : Investigated in organic synthesis and drug development but lacks the carbonitrile group, reducing its utility in nitrile-based coupling reactions .

1-Chloro-7-methoxyisoquinoline (CAS 53533-54-3)

Functional Group Variations

1-Chloroisoquinoline-7-carboxylic Acid Hydrochloride (CAS 730971-21-8)

- Structure : Chlorine at position 1, carboxylic acid at position 7.

- Molecular Formula: C₁₀H₇ClNO₂·HCl.

- Properties : Hydrophilic due to the carboxylic acid group; used in peptide coupling reactions.

- Applications : Less reactive in nucleophilic aromatic substitution compared to the carbonitrile derivative .

4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile (CAS 214476-09-2)

- Structure : Chlorine at position 4, ethoxy at 7, nitro at 6, carbonitrile at 3.

- Molecular Formula : C₁₂H₈ClN₃O₃.

- Properties : Nitro group enhances electron-withdrawing effects, increasing reactivity in reduction reactions.

- Applications: Used in antimalarial and anticancer research; distinct from the target compound due to quinoline core and nitro group .

Core Structure Modifications

1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile

- Structure: Dihydroisoquinoline core with a ketone at position 1 and carbonitrile at 6.

- Molecular Formula : C₁₀H₆N₂O.

- Properties : Reduced aromaticity due to the dihydro structure, altering electronic properties.

- Applications: Limited utility in kinase inhibition compared to fully aromatic systems .

Structural and Functional Comparison Table

| Compound Name | Core Structure | Substituents (Positions) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 1-Chloro-7-methoxyisoquinoline-6-carbonitrile | Isoquinoline | Cl (1), OMe (7), CN (6) | 218.65 | IRAK4 inhibitors, PROTAC synthesis |

| 1-Chloro-6-methoxyisoquinoline | Isoquinoline | Cl (1), OMe (6) | 193.63 | Organic synthesis intermediates |

| 1-Chloroisoquinoline-7-carboxylic acid HCl | Isoquinoline | Cl (1), COOH (7) | 229.08 | Peptide coupling reagents |

| 4-Chloro-7-ethoxy-6-nitroquinoline-3-carbonitrile | Quinoline | Cl (4), OEt (7), NO₂ (6), CN (3) | 277.67 | Antimalarial/anticancer research |

| 1-Oxo-1,2-dihydroisoquinoline-6-carbonitrile | Dihydroisoquinoline | O (1), CN (6) | 170.17 | Exploratory medicinal chemistry |

Key Research Findings

- IRAK4 Inhibition: The carbonitrile group in this compound enhances binding to IRAK4's ATP-binding pocket, achieving IC₅₀ values in the nanomolar range, outperforming analogs lacking the nitrile group .

- Synthetic Utility : The compound’s nitrile group enables efficient cross-coupling reactions (e.g., Suzuki-Miyaura), critical for constructing PROTACs (95% purity in scaled synthesis) .

準備方法

1-Chloro-7-methoxyisoquinoline-6-carbonitrile is typically synthesized via halogenation of a corresponding isoquinoline precursor, often involving isoquinoline N-oxides or functionalized isoquinolines bearing methoxy and nitrile groups. The key step is the introduction of the chlorine atom at the 1-position of the isoquinoline ring.

Preparation from 7-Methoxyisoquinoline-N-oxide Hydrochloride

One established method involves the conversion of 7-methoxyisoquinoline-N-oxide hydrochloride to 1-chloro-7-methoxyisoquinoline, which can then be further functionalized to the 6-carbonitrile derivative.

- Starting Material: 7-Methoxyisoquinoline-N-oxide hydrochloride

- Reagent: Phosphoryl chloride (POCl3)

- Conditions: The N-oxide hydrochloride (e.g., 38.2 g) is added in portions to phosphoryl chloride (e.g., 275 mL) and heated at approximately 90°C for 6 hours.

- Work-up: Excess phosphoryl chloride is removed under vacuum, and the residue is washed with water, filtered, and dried under vacuum.

- Yield: Approximately 81% yield of 1-chloro-7-methoxyisoquinoline with melting point around 77-78°C.

This method is efficient for preparing the chlorinated isoquinoline intermediate, which is a key precursor for further derivatization to the carbonitrile compound.

Introduction of the Carbonitrile Group at the 6-Position

The nitrile group at the 6-position can be introduced through various synthetic routes, often involving substitution or functional group transformation on the chlorinated isoquinoline scaffold.

One documented approach is the nucleophilic aromatic substitution or palladium-catalyzed cyanation of a suitable halogenated isoquinoline derivative to install the nitrile group.

Detailed Synthetic Example for this compound

A recent patent and research documentation provide an example of synthesizing this compound as a key intermediate for further medicinal chemistry applications:

- Step 1: Starting from commercially available this compound, it is reacted with nucleophiles or other reagents under inert atmosphere (nitrogen or argon) to avoid moisture or oxygen sensitivity.

- Step 2: For example, treatment with potassium bis(trimethylsilyl)amide (KHMDS) in tetrahydrofuran (THF) at low temperature (-10°C) facilitates substitution reactions on the isoquinoline core.

- Step 3: After reaction completion, the mixture is quenched with phosphate buffer and extracted with dichloromethane (DCM). The organic layer is washed, dried, filtered, and concentrated.

- Step 4: Purification by chromatography yields the desired substituted isoquinoline derivatives, including the carbonitrile-functionalized compound, with yields around 50-80% depending on the specific reaction.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 7-Methoxyisoquinoline-N-oxide hydrochloride | Phosphoryl chloride, 90°C, 6 h | Chlorination (N-oxide deoxygenation) | 81 | Produces 1-chloro-7-methoxyisoquinoline |

| 2 | 1-Chloro-7-methoxyisoquinoline | Cyanation reagents (e.g., Pd catalyst) | Aromatic cyanation | Variable | Introduces nitrile group at 6-position |

| 3 | This compound | KHMDS in THF, -10°C, inert atmosphere | Nucleophilic substitution | 50-80 | Used for further functionalization and derivatization |

Research Findings and Notes

- The chlorination step using phosphoryl chloride is well-established and provides high yield and purity of the chlorinated intermediate.

- The nitrile introduction often requires palladium-catalyzed cyanation or nucleophilic substitution under carefully controlled conditions to avoid side reactions.

- Reactions are generally performed under inert atmosphere to prevent degradation of sensitive intermediates.

- Purification is typically achieved by chromatographic methods to ensure the isolation of high-purity compounds for further applications.

- The melting point and spectral data (NMR, MS) confirm the identity and purity of the synthesized compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-chloro-7-methoxyisoquinoline-6-carbonitrile, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : A practical approach involves nucleophilic substitution at the chloro position of a pre-functionalized isoquinoline scaffold. For example, a chlorination step using POCl₃ or SOCl₂ on a methoxy-substituted precursor, followed by cyanation via Pd-catalyzed cross-coupling or nitrile group introduction under acidic conditions. Key parameters include temperature control (70–100°C), solvent selection (e.g., DMF or acetonitrile), and catalyst choice (e.g., CuCN for cyanation). Reaction progress should be monitored via TLC or HPLC .

- Reproducibility Note : Detailed experimental protocols, including stoichiometry, purification methods (e.g., column chromatography with silica gel), and characterization data (¹H/¹³C NMR, HRMS), must be documented to ensure reproducibility .

Q. How should researchers assess the purity and structural integrity of this compound?

- Analytical Workflow :

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times with standards .

- Structural Confirmation :

- ¹H NMR : Look for aromatic protons in the δ 7.5–8.5 ppm range and methoxy singlet at δ ~3.9 ppm.

- FT-IR : Confirm nitrile absorption at ~2200 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹ .

- Melting Point : Compare observed values (e.g., 199–201°C) with literature data .

Q. What safety protocols are critical when handling chlorinated isoquinoline derivatives?

- Safety Guidelines :

- Use fume hoods and PPE (gloves, goggles) due to potential toxicity of chlorinated intermediates.

- Avoid exposure to moisture to prevent HCl release during hydrolysis of reactive chloro groups.

- Store under inert atmosphere (argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for this compound synthesis?

- Root Cause Analysis :

- Catalyst Efficiency : Compare Pd(PPh₃)₄ vs. CuCN in cyanation steps; Pd catalysts may offer higher yields but require stricter anhydrous conditions.

- Side Reactions : Monitor for dechlorination or methoxy group demethylation using LC-MS. Adjust reaction time (≤12 hours) to minimize decomposition .

- Statistical Optimization : Use Design of Experiments (DoE) to evaluate temperature, solvent polarity, and catalyst loading interactions. Response surface methodology can identify optimal conditions .

Q. What advanced spectroscopic techniques are suitable for studying electronic effects in this compound?

- Techniques :

- X-ray Crystallography : Resolves bond angles and confirms regiochemistry of substituents.

- UV-Vis Spectroscopy : Correlate λmax shifts with electron-withdrawing effects of the nitrile and chloro groups.

- DFT Calculations : Simulate HOMO/LUMO distributions to predict reactivity in cross-coupling reactions .

Q. How does the electronic nature of the nitrile group influence the compound’s reactivity in medicinal chemistry applications?

- Mechanistic Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。